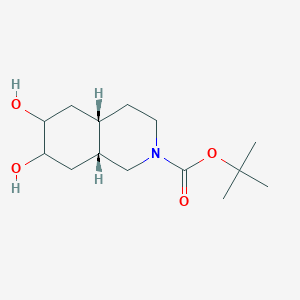
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate
Descripción general
Descripción
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate, also known as TB-DHOIC, is a synthetic compound that belongs to the class of isoquinoline alkaloids. It has been widely studied for its potential applications in scientific research due to its unique structure and properties.
Aplicaciones Científicas De Investigación
Synthetic Studies on Marine Drugs
One application is in the synthesis of marine drugs. For instance, derivatives of 4H-Chromene-2-carboxylic acid, closely related to the compound , have been used in studies of antitumor antibiotics derived from tetrahydroisoquinoline natural products (Li et al., 2013).
Tert-Butyloxycarbonylation
The compound has also been utilized as a tert-butyloxycarbonylation reagent for acidic substrates like phenols and aromatic carboxylic acids, enhancing chemoselective reactions under mild conditions (Saito et al., 2006).
Synthesis of Tetrahydroisoquinolines
Another application is in the synthesis of tetrahydroisoquinolines, crucial for developing enantiomerically pure 1-substituted tetrahydroisoquinolines, forming a critical group of alkaloids (Huber & Seebach, 1987).
Quinazoline Antifolates for Enzyme Inhibition
In medicinal chemistry, derivatives of this compound have been used in the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, targeting enzyme inhibition (Pawełczak et al., 1989).
Corrosion Inhibition
The compound's derivatives have been evaluated for corrosion inhibition in carbon steel, demonstrating their potential in industrial applications (Faydy et al., 2019).
Synthesis of Other Chemical Structures
Its derivatives have been instrumental in synthesizing various chemical structures like dihydroquinolines and pyridine derivatives, contributing significantly to organic chemistry (Moskalenko & Boev, 2014).
Propiedades
IUPAC Name |
tert-butyl (4aS,8aR)-6,7-dihydroxy-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-5-4-9-6-11(16)12(17)7-10(9)8-15/h9-12,16-17H,4-8H2,1-3H3/t9-,10-,11?,12?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLPYQYHVZXYLU-JYBOHDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(C(CC2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2CC(C(C[C@H]2C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aS,8aR)-tert-Butyl 6,7-dihydroxyoctahydroisoquinoline-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)
![ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405276.png)
![ethyl 2-(2-imino-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405277.png)

![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)
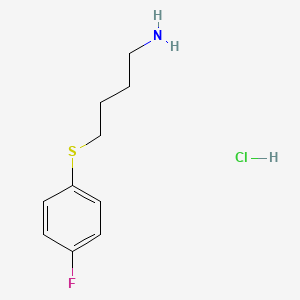
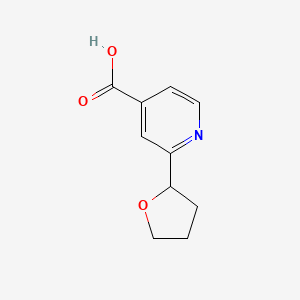
![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)
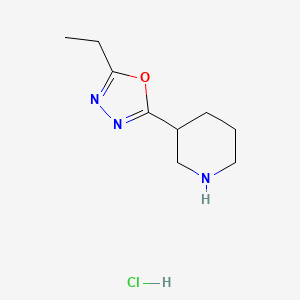
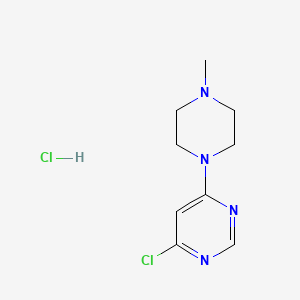
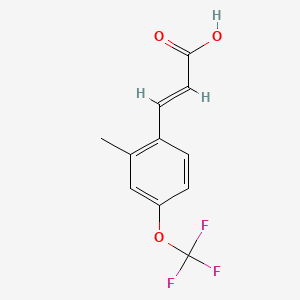

![Tert-butyl 4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1405297.png)